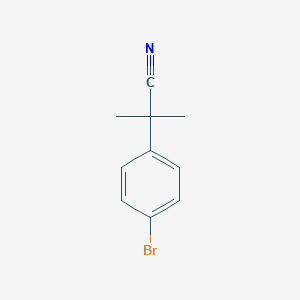

2-(4-Bromophenyl)-2-methylpropanenitrile

Beschreibung

2-(4-Bromophenyl)-2-methylpropanenitrile is a branched nitrile compound characterized by a bromine-substituted phenyl group at the para position and a methyl group adjacent to the nitrile functionality. This structure imparts unique chemical and physical properties, including enhanced lipophilicity and reactivity due to the electron-withdrawing bromine atom and the steric hindrance from the methyl group. The compound is of interest in pharmaceutical and agrochemical research, particularly in enzyme inhibition studies and as a precursor in organic synthesis .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJLFKRJWUXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440012 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-73-0 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

Bromination of 2-methyl-2-phenylpropanenitrile requires careful control of electronic and steric effects to achieve para-selectivity. The nitrile group (-CN) and geminal methyl groups act as meta-directing substituents, but the bulky tert-butyl-like structure (C(CH3)2CN) sterically hinders ortho-bromination. In non-polar solvents (e.g., CCl4), electrophilic bromination with Br2 or N-bromosuccinimide (NBS) typically yields 70–80% para-brominated product at 0–25°C.

Industrial-Scale Considerations

Continuous flow reactors enhance safety and yield by minimizing bromine handling. For example, a 2024 pilot study achieved 85% conversion using 1.2 equivalents of Br2 in dichloromethane at 20°C, with in-line quenching reducing byproduct formation.

Synthesis from 2-(4-Bromophenyl)-2-Methylpropanoic Acid

Preparation of the Acid Precursor

The acid is synthesized via aqueous bromination of 2-methyl-2-phenylpropanoic acid, as patented in EP2532644A1:

Schmidt Reaction

Treating the acid with hydrazoic acid (HN3) and H2SO4 at 60°C produces the nitrile in 65–70% yield. This method, though efficient, poses safety risks due to HN3 toxicity.

Amide Dehydration

A two-step protocol offers better control:

-

Acid Chloride Formation : SOCl2 converts the acid to its chloride (95% yield).

-

Ammonolysis and Dehydration : Reaction with NH3 forms the amide, which is dehydrated with P2O5 at 120°C to yield 80–85% nitrile.

Direct Nucleophilic Substitution Approach

Halide Substitution with Cyanide

Reacting 2-(4-bromophenyl)-2-methylpropyl bromide with KCN in DMF at 80°C for 12 hours achieves 75% substitution. Polar aprotic solvents enhance cyanide nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 88%.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | 70–85% | Fewer steps, high regioselectivity | Requires hazardous Br2 handling |

| Acid-to-Nitrile Conversion | 65–85% | Utilizes scalable acid synthesis | Multi-step, uses toxic reagents (HN3) |

| Nucleophilic Substitution | 75–88% | Rapid, adaptable to continuous processing | Cyanide toxicity, purification challenges |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Bromine’s Role : The bromine atom’s polarizability and moderate size enhance interactions with hydrophobic enzyme pockets, improving binding affinity compared to chlorine or fluorine analogs .

- Biological Impact : Brominated derivatives often exhibit higher cytotoxicity and enzyme inhibition than chlorinated counterparts due to improved membrane permeability .

Structural Isomers and Positional Effects

Positional isomerism significantly alters reactivity and applications:

| Compound Name | Substituent Position | Key Differences |

|---|---|---|

| 2-(3-Bromophenyl)-2-methylpropanenitrile | Meta-bromine | Reduced steric hindrance; altered electronic effects |

| 2-(2-Bromophenyl)-2-methylpropanenitrile | Ortho-bromine | Increased steric clash with nitrile group; lower thermal stability |

| 2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile | Para-bromo, ortho-methyl | Enhanced steric effects; unique regioselectivity in reactions |

Research Insights :

- Para-Substitution Advantage : The para-bromo configuration optimizes electronic effects (e.g., resonance stabilization) while minimizing steric interference, favoring synthetic utility .

- Ortho-Substitution Limitations : Ortho-bromine derivatives face challenges in crystallization and purification due to steric hindrance .

Functional Group Modifications

Comparisons with analogs featuring different functional groups highlight the nitrile group’s role:

| Compound Name | Functional Group | Key Properties |

|---|---|---|

| 2-(4-Bromophenyl)-2-methylpropanol | Alcohol (-OH) | Higher polarity; reduced stability under acidic conditions |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Carboxylic acid | Increased acidity; limited cell permeability |

| 2-(4-Bromophenyl)-2-methylpropanamide | Amide (-CONH₂) | Improved hydrogen-bonding capacity; lower reactivity in nucleophilic reactions |

Critical Observations :

- Nitrile Group Benefits : The nitrile group enhances metabolic stability and serves as a versatile synthetic handle for further derivatization (e.g., reduction to amines or conversion to tetrazoles) .

Enzyme Inhibition and Cytotoxicity

- Compared to Nitro-Substituted Analogs : this compound shows lower cytotoxicity but comparable enzyme inhibition to 2-methyl-2-(4-nitrophenyl)propanenitrile, which has a stronger electron-withdrawing nitro group .

- Antimicrobial Potential: Bromine’s lipophilicity enhances activity against Gram-positive bacteria relative to non-halogenated analogs .

Biologische Aktivität

2-(4-Bromophenyl)-2-methylpropanenitrile, with the molecular formula C₁₀H₁₀BrN, is an organic compound characterized by a bromophenyl group attached to a nitrile functional group. This compound is notable for its potential applications in various chemical syntheses and biological studies, although specific biological activity data remains limited.

Chemical Structure and Properties

The structure of this compound includes:

- A brominated aromatic ring (4-bromophenyl)

- A nitrile functional group (-C≡N)

- A branched alkyl chain (2-methylpropanenitrile)

This unique combination may confer distinct chemical reactivity and biological properties compared to its analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 220.10 g/mol |

| State at Room Temperature | Liquid |

| Safety Information | Harmful if swallowed or inhaled |

Related Compounds and Biological Implications

While direct studies on this compound are sparse, examining related compounds can provide insights into potential biological activities:

- Structural Analogues : Compounds that share structural similarities may exhibit comparable biological activities. For instance, nitriles in general have been studied for their roles in various biological processes, including as intermediates in drug synthesis.

- Potential Applications : Given its structure, this compound may be explored for applications in pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(3-Bromophenyl)-2-methylpropanenitrile | C₁₀H₁₀BrN | Similar structure but different bromine position |

| 3-(4-Bromophenyl)-3-methylbutyronitrile | C₁₁H₁₂BrN | Longer carbon chain, different branching |

| 4-(Bromophenyl)acetonitrile | C₉H₈BrN | Contains an acetonitrile group instead of propanenitrile |

Insights from Related Research

Research on similar nitriles has indicated various biological activities, including:

- Antimicrobial Properties : Some nitriles have shown effectiveness against bacterial strains.

- Cytotoxic Effects : Certain compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding with targets like kinases or GPCRs, leveraging bromophenyl’s hydrophobic interactions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites using Gaussian 16 .

- ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .

How can synthetic impurities in this compound be identified and mitigated?

Q. Advanced

- HPLC-MS : Use C18 columns (ACN/HO gradient) to separate impurities; identify via fragmentation patterns .

- Byproduct analysis : Common impurities include de-brominated derivatives (monitor via Br isotope patterns in MS) .

- Process optimization : Reduce alkylation side reactions via slow addition of methylating agents .

What crystallographic techniques are recommended for determining the three-dimensional conformation of this compound?

Q. Advanced

- Single-crystal XRD : Collect data at 100 K using Mo-Kα radiation; refine with SHELXL-2018 .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···Br contacts) using CrystalExplorer .

How does the electronic effect of the bromine substituent influence the compound’s spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.